Cyanine5.5 maleimide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

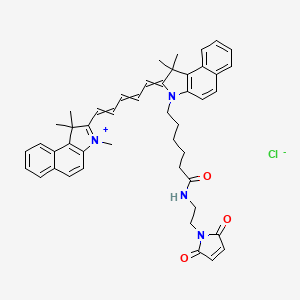

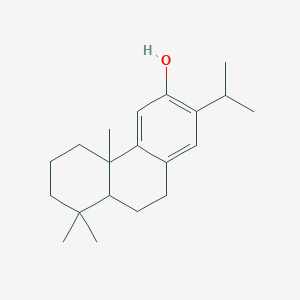

Cyanine5.5 maleimide is a thiol-reactive dye that is widely used in scientific research for labeling proteins, peptides, and other thiol-containing molecules. This compound is known for its near-infrared emission, making it suitable for bioimaging applications. This compound is an analog of Cy5.5 maleimide and can replace other similar dyes like Alexa Fluor 680 and DyLight 680 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Cyanine5.5 maleimide typically involves the reaction of Cyanine5.5 with maleimide. The process begins with the synthesis of Cyanine5.5, which involves the condensation of indole derivatives with reactive intermediates to form the cyanine dye structure. The maleimide group is then introduced through a reaction with maleic anhydride or maleic acid derivatives .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Cyanine5.5 maleimide primarily undergoes substitution reactions, specifically with thiol groups. The maleimide group reacts with thiols to form stable thioether bonds. This reaction is highly selective and efficient, making it ideal for bioconjugation .

Common Reagents and Conditions

The reaction of this compound with thiols typically occurs in a buffer solution at a pH of 6.5 to 7.5. Common reagents used in this reaction include tris-carboxyethylphosphine (TCEP) to reduce disulfide bonds and dimethyl sulfoxide (DMSO) as a solvent .

Major Products

The major product formed from the reaction of this compound with thiols is a thioether-linked conjugate. This product retains the fluorescent properties of Cyanine5.5, making it useful for imaging applications .

Wissenschaftliche Forschungsanwendungen

Cyanine5.5 maleimide is extensively used in various fields of scientific research:

Chemistry: It is used for labeling and tracking chemical reactions involving thiol-containing compounds.

Biology: In biological research, this compound is used for labeling proteins, peptides, and antibodies, enabling the study of biological processes through fluorescence imaging.

Medicine: In medical research, this compound is used for imaging and diagnostic purposes, particularly in the visualization of tumors and other pathological conditions.

Industry: This compound is used in the development of diagnostic kits and imaging agents for various industrial applications

Wirkmechanismus

The mechanism of action of Cyanine5.5 maleimide involves the selective reaction of the maleimide group with thiol groups present in proteins and other biomolecules. This reaction forms a stable thioether bond, effectively labeling the target molecule. The near-infrared emission of Cyanine5.5 allows for the detection and imaging of the labeled molecules using fluorescence-based techniques .

Vergleich Mit ähnlichen Verbindungen

Cyanine5.5 maleimide is similar to other thiol-reactive dyes such as Cy5.5 maleimide, Alexa Fluor 680, and DyLight 680. it offers unique advantages such as:

Near-Infrared Emission: this compound emits in the near-infrared region, which reduces background fluorescence and improves imaging contrast.

High Photostability: This compound is highly photostable, making it suitable for long-term imaging applications.

Water Solubility: This compound is water-soluble, which simplifies its use in aqueous biological systems .

List of Similar Compounds

- Cy5.5 maleimide

- Alexa Fluor 680

- DyLight 680

- Sulfo-Cyanine5.5 maleimide

Eigenschaften

Molekularformel |

C46H49ClN4O3 |

|---|---|

Molekulargewicht |

741.4 g/mol |

IUPAC-Name |

6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride |

InChI |

InChI=1S/C46H48N4O3.ClH/c1-45(2)38(48(5)36-25-23-32-16-11-13-18-34(32)43(36)45)20-8-6-9-21-39-46(3,4)44-35-19-14-12-17-33(35)24-26-37(44)49(39)30-15-7-10-22-40(51)47-29-31-50-41(52)27-28-42(50)53;/h6,8-9,11-14,16-21,23-28H,7,10,15,22,29-31H2,1-5H3;1H |

InChI-Schlüssel |

VNFHENZPAYHJJQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5aR,6S,11aR)-8-hydroxy-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h][2,4]benzodioxepin-6-yl]benzene-1,2-diol](/img/structure/B13393799.png)

![1-[(Ethoxycarbonyl)oxy]ethyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13393821.png)

![(3-{[2-{1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-5-oxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic acid](/img/structure/B13393833.png)

![methyl 2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B13393835.png)

![[(1S,3S)-3-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S,4S)-tetrahydro-4-(1-methyl](/img/structure/B13393843.png)

![N-[(2S,3R,4R,5S,6R)-2-(Benzyloxy)-5-hydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-YL]acetamide](/img/structure/B13393850.png)

![17-(2-Hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13393865.png)

![sodium;6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13393884.png)